molecular formula C14H14ClN3O B2543548 5-(allylamino)-4-chloro-2-(4-methylphenyl)-3(2H)-pyridazinone CAS No. 478049-02-4

5-(allylamino)-4-chloro-2-(4-methylphenyl)-3(2H)-pyridazinone

Cat. No.: B2543548
CAS No.: 478049-02-4
M. Wt: 275.74
InChI Key: ZFFLMXFLQCQDAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(allylamino)-4-chloro-2-(4-methylphenyl)-3(2H)-pyridazinone is an organic compound featuring a pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(allylamino)-4-chloro-2-(4-methylphenyl)-3(2H)-pyridazinone generally starts with the chlorination of a methyl-substituted pyridazine derivative. This is followed by an allylation reaction, introducing the allylamine group under specific catalytic conditions to achieve the target compound.

Industrial Production Methods

For industrial-scale production, optimized conditions including temperature, pressure, and catalysts are employed to maximize yield and purity. Continuous flow synthesis methods are also explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(allylamino)-4-chloro-2-(4-methylphenyl)-3(2H)-pyridazinone is versatile in terms of reactivity:

  • Oxidation: : Can be oxidized using agents like hydrogen peroxide.

  • Reduction: : Can undergo reduction, typically using hydride donors like lithium aluminum hydride.

  • Substitution: : Undergoes nucleophilic substitution reactions, for instance, replacing the chlorine atom with other nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide in acidic medium.

  • Reduction: : Lithium aluminum hydride in an inert atmosphere.

  • Substitution: : Various nucleophiles such as amines or thiols.

Major Products Formed

The products of these reactions depend on the reagents used but often include hydroxylated, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

Used as an intermediate in the synthesis of more complex molecules due to its reactive nature.

Biology

Explored for its potential biological activities, including antimicrobial and anticancer properties.

Medicine

Under investigation as a potential pharmaceutical lead compound for developing new drugs.

Industry

Serves as a precursor in the manufacture of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects primarily through its interaction with biological molecules. It targets specific enzymes or receptors, interfering with their normal function and thereby exerting biological activity. Its exact pathways are subject to ongoing research.

Comparison with Similar Compounds

Unique Features

Compared to other pyridazinone derivatives, 5-(allylamino)-4-chloro-2-(4-methylphenyl)-3(2H)-pyridazinone is distinguished by the presence of the allylamine group and its specific substitution pattern.

Similar Compounds

  • 5-amino-4-chloro-2-(4-methylphenyl)-3(2H)-pyridazinone: : Lacks the allylamine group.

  • 5-(allylamino)-4-chloro-2-phenyl-3(2H)-pyridazinone: : Similar structure but without the methyl group on the phenyl ring.

So, that's the lowdown on this compound! Fascinating compound with diverse applications and rich chemistry.

Properties

IUPAC Name

4-chloro-2-(4-methylphenyl)-5-(prop-2-enylamino)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O/c1-3-8-16-12-9-17-18(14(19)13(12)15)11-6-4-10(2)5-7-11/h3-7,9,16H,1,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFLMXFLQCQDAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)NCC=C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.